molecular formula C11H14BrN3O2 B13463523 2-bromo-N-[6-(cyclopropylmethoxy)pyridazin-3-yl]propanamide

2-bromo-N-[6-(cyclopropylmethoxy)pyridazin-3-yl]propanamide

Cat. No.: B13463523
M. Wt: 300.15 g/mol
InChI Key: LTFZQVCWWAMNTG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-bromo-N-[6-(cyclopropylmethoxy)pyridazin-3-yl]propanamide can be achieved through several synthetic routesThe reaction conditions typically include the use of bromine or a brominating agent in the presence of a suitable solvent . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-bromo-N-[6-(cyclopropylmethoxy)pyridazin-3-yl]propanamide undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, boron reagents, and suitable solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-bromo-N-[6-(cyclopropylmethoxy)pyridazin-3-yl]propanamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-[6-(cyclopropylmethoxy)pyridazin-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

2-bromo-N-[6-(cyclopropylmethoxy)pyridazin-3-yl]propanamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H14BrN3O2

Molecular Weight

300.15 g/mol

IUPAC Name

2-bromo-N-[6-(cyclopropylmethoxy)pyridazin-3-yl]propanamide

InChI

InChI=1S/C11H14BrN3O2/c1-7(12)11(16)13-9-4-5-10(15-14-9)17-6-8-2-3-8/h4-5,7-8H,2-3,6H2,1H3,(H,13,14,16)

InChI Key

LTFZQVCWWAMNTG-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=NN=C(C=C1)OCC2CC2)Br

Origin of Product

United States

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